molecular formula C5H5F3O2 B2393343 (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid CAS No. 1258652-18-4

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid

Cat. No. B2393343
CAS RN: 1258652-18-4
M. Wt: 154.088
InChI Key: GSNLYQDUCHEFFQ-STHAYSLISA-N
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Description

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a compound that contains a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3. It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .


Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds involves various methods. Carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride . Another route to trifluoromethyl aromatics is the reaction of aryl iodides with trifluoromethyl copper . Trifluoromethyl carbonyls can be prepared by the reaction of aldehydes and esters with Ruppert’s reagent .


Chemical Reactions Analysis

Trifluoromethyl-containing compounds constitute possible starting materials for the synthesis of diverse fluorinated compounds through selective C–F bond activation . The trifluoromethylation of aldehydes with (bpy)Cu (CF3)3, Et3SiH, and K2S2O8 in aqueous acetone at room temperature provides the corresponding trifluoromethyl ketones .

Scientific Research Applications

Chemical Properties and Substituent Effects

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid is a chemical compound with distinct properties influenced by its substituents. A study by Kusuyama (1979) focused on the ionization of cis-2-substituted 1-cyclopropanecarboxylic acids, including trifluoromethyl variants, revealing insights into their acidity and electronic effects due to substituents (Kusuyama, 1979).

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for compounds like (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid, as demonstrated by Artamonov et al. (2010). They developed a procedure for synthesizing both the trans and cis forms, highlighting its relevance in scientific research (Artamonov et al., 2010). Additionally, structural and conformational studies, such as those by Korp, Bernal, and Fuchs (1983), provide insights into the molecular geometry of similar cyclopropanecarboxylic acids (Korp, Bernal, & Fuchs, 1983).

Physicochemical Properties

The physicochemical properties, such as acidity and lipophilicity, of cyclopropane derivatives including (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid, have been extensively studied. Chernykh et al. (2020) synthesized a series of cyclopropanecarboxylic acids and analyzed their dissociation constants and logP values to understand the influence of fluoroalkyl substituents (Chernykh et al., 2020).

Applications in Synthesis of Other Compounds

Compounds like (+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid serve as important intermediates in the synthesis of other chemical compounds. For example, Muljiani et al. (1988) described its use in the synthesis of pyrethroids, demonstrating its significance in the development of insecticidal agents (Muljiani, Gadre, Joshi, & Mitra, 1988).

properties

IUPAC Name

(1S,2R)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c6-5(7,8)3-1-2(3)4(9)10/h2-3H,1H2,(H,9,10)/t2-,3+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSNLYQDUCHEFFQ-STHAYSLISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]1C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(+/-)-cis-2-(Trifluoromethyl)cyclopropanecarboxylic acid

CAS RN

1258652-18-4
Record name rac-(1R,2S)-2-(trifluoromethyl)cyclopropane-1-carboxylic acid
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